4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane
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Overview
Description
4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane is a spirocyclic compound with the molecular formula C10H19NO. It contains a spiro junction where a nitrogen atom and an oxygen atom are part of the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of suitable precursors under specific reaction conditions. For instance, the cyclization of 1-oxa-4-azaspiro[4.4]nonane derivatives can be carried out using various reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to facilitate the cyclization reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane include other spirocyclic compounds such as:
- 1-Oxa-4-azaspiro[4.4]nonane
- 1-Thia-4-azaspiro[4.4]nonane
- 1-Oxa-6-azaspiro[4.4]nonane
Uniqueness
This compound is unique due to its specific structural features, including the presence of an isopropyl group and the spiro junction involving nitrogen and oxygen atoms.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-propan-2-yl-1-oxa-4-azaspiro[4.4]nonane |
InChI |
InChI=1S/C10H19NO/c1-9(2)11-7-8-12-10(11)5-3-4-6-10/h9H,3-8H2,1-2H3 |
InChI Key |
LNTSVMMOHIUIHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCOC12CCCC2 |
Origin of Product |
United States |
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